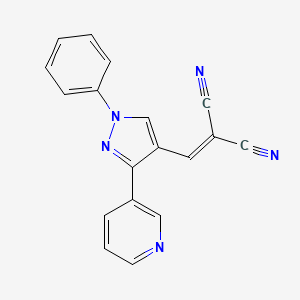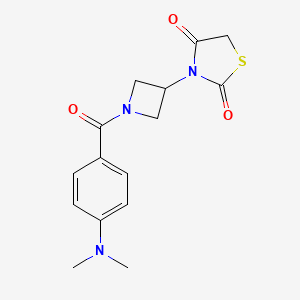
3-(1-(4-(Dimethylamino)benzoyl)azetidin-3-yl)thiazolidine-2,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(1-(4-(Dimethylamino)benzoyl)azetidin-3-yl)thiazolidine-2,4-dione is a synthetic organic compound that features a thiazolidine-2,4-dione core structure.
作用机制
Target of Action
Thiazolidine-2,4-dione derivatives, a class of compounds to which this molecule belongs, have been reported to exhibit a broad range of pharmacological activities, including antimicrobial, antioxidant, and anticancer effects .
Mode of Action
Thiazolidine-2,4-dione derivatives have been shown to inhibit lipoxygenase, an enzyme involved in the metabolism of arachidonic acid, leading to the production of leukotrienes . This inhibition could potentially explain some of the observed pharmacological effects.
Biochemical Pathways
The inhibition of lipoxygenase by thiazolidine-2,4-dione derivatives could impact the arachidonic acid pathway, affecting the production of leukotrienes . Leukotrienes are involved in inflammatory responses, so this could potentially explain the anti-inflammatory effects observed for some thiazolidine-2,4-dione derivatives .
Pharmacokinetics
In-silico adme studies of thiazolidin-2,4-dione derivatives have suggested that these compounds possess drug-like properties .
Result of Action
Thiazolidine-2,4-dione derivatives have been reported to exhibit antimicrobial, antioxidant, and anticancer activities . These effects could potentially be due to the inhibition of lipoxygenase and the resulting impact on the arachidonic acid pathway .
Action Environment
The synthesis of thiazolidine-2,4-dione derivatives has been reported to be influenced by the choice of solvent, which could potentially impact the properties of the final compound .
准备方法
The synthesis of 3-(1-(4-(Dimethylamino)benzoyl)azetidin-3-yl)thiazolidine-2,4-dione typically involves multiple steps. One common synthetic route begins with the preparation of the azetidin-3-yl intermediate, which is then coupled with a thiazolidine-2,4-dione derivative. The reaction conditions often involve the use of coupling reagents such as 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate (HATU) in the presence of bases like N,N-diisopropylethylamine (DIEA) in solvents such as dichloroethane (DCE) . Industrial production methods may involve optimization of these reaction conditions to improve yield and scalability.
化学反应分析
3-(1-(4-(Dimethylamino)benzoyl)azetidin-3-yl)thiazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazolidine ring or the benzoyl group. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It has shown potential as an antimicrobial agent against various bacterial and fungal strains.
Industry: It may be used in the development of new pharmaceuticals and agrochemicals.
相似化合物的比较
3-(1-(4-(Dimethylamino)benzoyl)azetidin-3-yl)thiazolidine-2,4-dione can be compared with other thiazolidine-2,4-dione derivatives, such as:
5-(4-(Dimethylamino)phenyl)thiazolidine-2,4-dione: Similar in structure but lacks the azetidin-3-yl group.
3-(4-Bromophenyl)-2-(4-(Dimethylamino)phenyl)thiazolidin-4-one: Contains a bromophenyl group instead of the benzoyl group. The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct biological activities and chemical reactivity.
属性
IUPAC Name |
3-[1-[4-(dimethylamino)benzoyl]azetidin-3-yl]-1,3-thiazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3S/c1-16(2)11-5-3-10(4-6-11)14(20)17-7-12(8-17)18-13(19)9-22-15(18)21/h3-6,12H,7-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNAUHUHXYXAAFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(=O)N2CC(C2)N3C(=O)CSC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![Methyl N-[(4-methylphenyl)sulfonyl]-N-(4-phenoxyphenyl)glycinate](/img/structure/B3013662.png)
![N-[2-(1-Methylpyrrolo[2,3-b]pyridin-3-yl)ethyl]but-2-ynamide](/img/structure/B3013664.png)

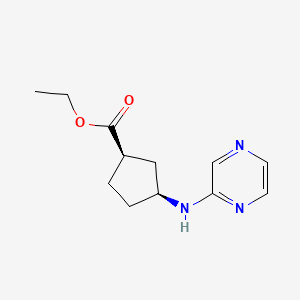
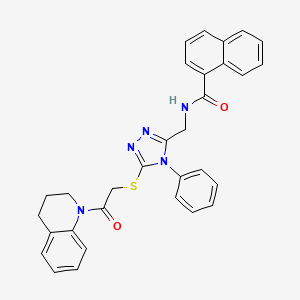
![(Z)-N-(6-chloro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2-((2-morpholino-2-oxoethyl)thio)acetamide](/img/structure/B3013669.png)
![4lambda6-Thia-5-azaspiro[2.5]octane-4,4-dione](/img/structure/B3013670.png)
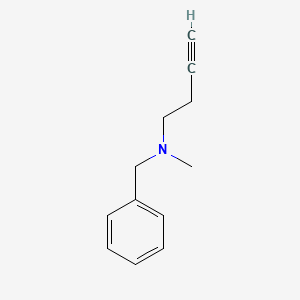



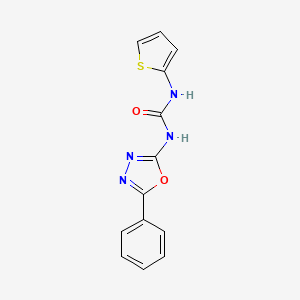
![3-[1-(5-chloro-2,4-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-N-(3,4-dimethylphenyl)-1,2,4-thiadiazol-5-amine](/img/structure/B3013682.png)
